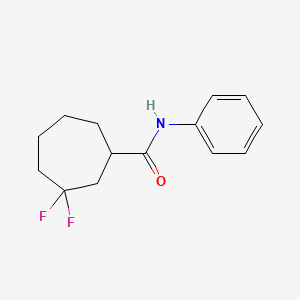
3,3-difluoro-N-phenylcycloheptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-phenylcycloheptane-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is characterized by its molecular formula C14H17F2NO and a molecular weight of 253.3 g/mol. The presence of difluoro groups and a phenyl ring attached to a cycloheptane backbone makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-N-phenylcycloheptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoro groups and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3,3-Difluoro-N-phenylcycloheptane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-phenylcycloheptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoro groups and phenyl ring play crucial roles in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3,3-Difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide
- 3,3-Difluoro-N-phenylcyclobutane-1-carboxamide
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to similar compounds, 3,3-difluoro-N-phenylcycloheptane-1-carboxamide stands out due to its unique cycloheptane backbone, which imparts distinct physical and chemical properties. The presence of difluoro groups enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H17F2NO |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3,3-difluoro-N-phenylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)9-5-4-6-11(10-14)13(18)17-12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2,(H,17,18) |
InChI Key |
OCALCGVQKLDHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)C(=O)NC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


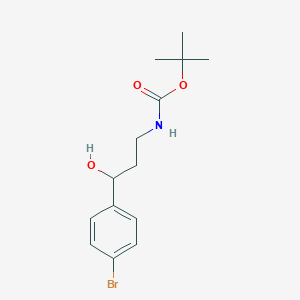
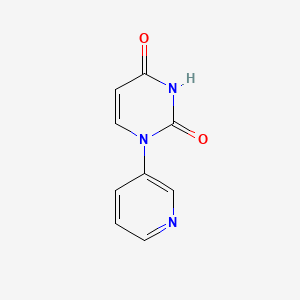
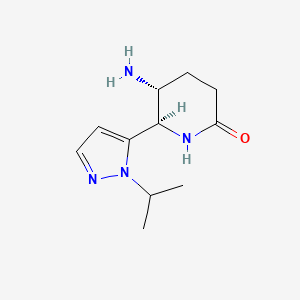
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)

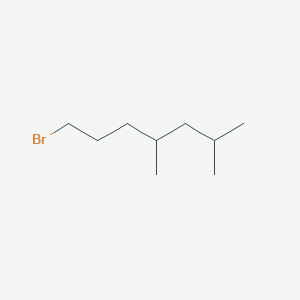
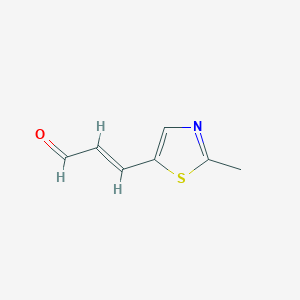
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
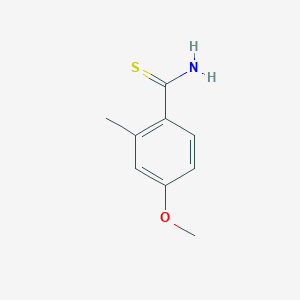
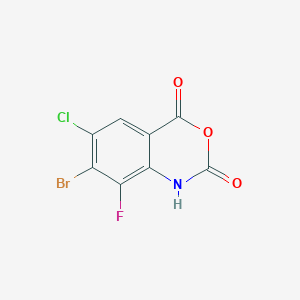
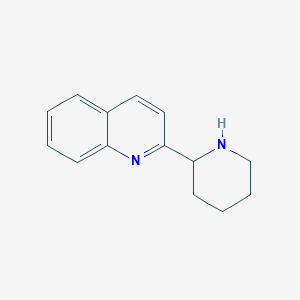
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
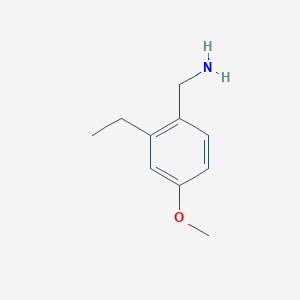
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
